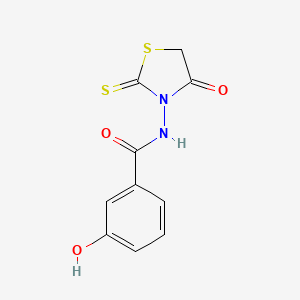
3-hydroxy-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide is a complex organic compound featuring a benzamide core linked to a thiazolidine ring. This compound is notable for its unique structural properties, which include a hydroxyl group, a thioxo group, and a thiazolidine ring. These features make it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidine ring, which can be synthesized through the cyclization of a thiourea derivative with an α-halo carbonyl compound. The resulting thiazolidine intermediate is then reacted with 3-hydroxybenzoyl chloride under basic conditions to form the final product.
Reaction Conditions:
Step 1: Cyclization of thiourea with α-halo carbonyl compound in the presence of a base such as sodium hydroxide.
Step 2: Reaction of the thiazolidine intermediate with 3-hydroxybenzoyl chloride in an organic solvent like dichloromethane, using a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-hydroxy-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The thioxo group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 3-oxo-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide.
Reduction: Formation of 3-hydroxy-N-(4-mercapto-1,3-thiazolidin-3-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The thiazolidine ring is known to enhance the biological activity of compounds.
Medicine: Investigated for its potential as a therapeutic agent. The compound’s ability to interact with various biological targets makes it a candidate for drug development.
Industry: Used in the development of new materials and chemical processes. Its unique properties can be exploited in the design of catalysts and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-hydroxy-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thiazolidine ring and the hydroxyl group play crucial roles in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with its targets.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Receptors: Modulation of receptor activity in cancer cells, leading to apoptosis or cell cycle arrest.
Vergleich Mit ähnlichen Verbindungen
3-hydroxy-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide can be compared with other thiazolidine derivatives and benzamide compounds:
Similar Compounds:
Uniqueness:
- The presence of both a hydroxyl group and a thioxo group in the same molecule provides unique chemical reactivity and biological activity.
- The combination of a benzamide core with a thiazolidine ring enhances its potential as a versatile building block in organic synthesis and drug development.
Eigenschaften
Molekularformel |
C10H8N2O3S2 |
|---|---|
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
3-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide |
InChI |
InChI=1S/C10H8N2O3S2/c13-7-3-1-2-6(4-7)9(15)11-12-8(14)5-17-10(12)16/h1-4,13H,5H2,(H,11,15) |
InChI-Schlüssel |
JRPDUIRPPCPZTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12138038.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B12138041.png)
![3-[(2,6-Difluorophenyl)methylthio]-4-ethyl-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B12138045.png)
![2-(4-Ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12138048.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12138061.png)
![N-(3-methoxyphenyl)-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide](/img/structure/B12138065.png)
![N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-2,4-dichlorobenzamide](/img/structure/B12138067.png)

![2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(dimethylamino)phe nyl]acetamide](/img/structure/B12138077.png)
![N-(2-ethylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12138082.png)

![4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-(2-morpholi n-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12138094.png)
![N-(3,4-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12138096.png)
![N-(2-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12138099.png)
